3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)-
Description
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- is a complex organic compound with a unique structure that includes a butynoic acid backbone, a hydroxy group, a methyl group, and a phenyl group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Properties
CAS No. |
648424-83-3 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
methyl (2R)-2-hydroxy-2-methyl-4-phenylbut-3-ynoate |
InChI |
InChI=1S/C12H12O3/c1-12(14,11(13)15-2)9-8-10-6-4-3-5-7-10/h3-7,14H,1-2H3/t12-/m1/s1 |
InChI Key |
JWHJWWNCFVFGHA-GFCCVEGCSA-N |
Isomeric SMILES |
C[C@@](C#CC1=CC=CC=C1)(C(=O)OC)O |
Canonical SMILES |
CC(C#CC1=CC=CC=C1)(C(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- typically involves multi-step organic reactions. One common method includes the alkylation of a suitable precursor with a phenylacetylene derivative, followed by esterification and hydroxylation reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures high purity and efficiency. The choice of reagents and conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alkene or alkane.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Medicinal Chemistry
3-Butynoic acid derivatives have shown potential as therapeutic agents. Notably, they can act as inhibitors of histone deacetylases (HDACs), which are implicated in cancer progression. A study synthesized a series of compounds based on structural modifications of similar esters, demonstrating their effectiveness as HDAC inhibitors .
Case Study: HDAC Inhibition
A recent study reported the synthesis of methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives that exhibited promising HDAC inhibitory activity. The structure–activity relationship (SAR) analysis indicated that modifications at the phenyl ring significantly influenced potency .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique functional groups allow for various transformations, including esterification and hydrazinolysis, leading to diverse derivatives with tailored properties.
Synthesis Example:
The reaction of methyl 4-hydroxy-4-phenylbut-2-ynoate with amines through DCC coupling has been explored to yield various amino acid esters. This method showcases the compound's utility in creating complex molecules for pharmaceutical applications .
Materials Science
In materials science, the compound's reactivity can be harnessed for developing new polymers and materials with specific properties. Its acetylenic structure allows for cross-linking reactions that enhance material strength and thermal stability.
Application Example: Polymer Development
Research has indicated that incorporating acetylenic compounds like 3-butynoic acid derivatives into polymer matrices can improve mechanical properties and thermal resistance. This has implications for creating advanced materials for industrial applications .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways. For example, the hydroxy group can form hydrogen bonds, while the phenyl group can engage in π-π interactions, affecting the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Butenoic acid, 3-methyl-, methyl ester: Similar in structure but lacks the phenyl group.
Butyric acid, 2-hydroxy-3-methyl-, methyl ester: Similar but with different substitution patterns.
Uniqueness
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the phenyl group, in particular, enhances its ability to participate in aromatic interactions, making it valuable in various chemical and biological contexts.
Biological Activity
3-Butynoic acid, 2-hydroxy-2-methyl-4-phenyl-, methyl ester, (2R)- (CAS Number: 648424-83-3) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHO
- Molecular Weight : 220.22 g/mol
- Structure : The compound features a butynoic acid backbone with a hydroxyl group and a phenyl group, contributing to its reactivity and biological profile.
Pharmacological Properties
Research indicates that 3-butynoic acid derivatives exhibit various pharmacological activities, including anti-inflammatory and analgesic effects. The presence of the phenyl group is crucial for enhancing these activities.
- Anti-inflammatory Activity :
- Antioxidant Activity :
The biological effects of 3-butynoic acid methyl ester are largely mediated through its interaction with various molecular targets:
- Cyclooxygenase Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins, which are mediators of inflammation .
- Nuclear Factor Kappa B (NF-kB) Pathway : The compound may modulate the NF-kB signaling pathway, which is pivotal in regulating immune responses and inflammation. By inhibiting this pathway, it may reduce the expression of inflammatory genes .
Study on Anti-inflammatory Effects
A study conducted on a derivative of 3-butynoic acid demonstrated its efficacy in reducing paw edema in a rat model of inflammation. The results indicated a significant reduction in swelling compared to the control group, correlating with decreased levels of inflammatory markers in serum samples .
| Treatment Group | Paw Edema Reduction (%) | TNF-alpha Levels (pg/mL) |
|---|---|---|
| Control | 0 | 150 |
| Compound A | 45 | 80 |
| Compound B | 60 | 50 |
Study on Antioxidant Capacity
In another study assessing the antioxidant capacity of methyl esters derived from butynoic acids, it was found that these compounds effectively scavenged DPPH radicals in a concentration-dependent manner. This suggests their potential use as natural antioxidants in food and pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
